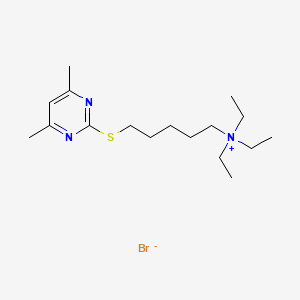
(5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)triethylammonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)triethylammonium bromide is a quaternary ammonium compound with a unique structure that combines a pyrimidine ring with a thioether linkage and a triethylammonium group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)triethylammonium bromide typically involves the reaction of 4,6-dimethyl-2-mercaptopyrimidine with a suitable alkylating agent, such as 1-bromopentane, under basic conditions. The resulting intermediate is then reacted with triethylamine to form the final product. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)triethylammonium bromide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)triethylammonium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of (5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)triethylammonium bromide involves its interaction with specific molecular targets. The triethylammonium group can interact with negatively charged sites on proteins or enzymes, potentially inhibiting their activity. The thioether linkage and pyrimidine ring may also play a role in binding to specific receptors or enzymes, affecting their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)trimethylammonium bromide: Similar structure but with a trimethylammonium group instead of triethylammonium.
(5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)pyridinium bromide: Contains a pyridinium group instead of triethylammonium.
(5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)tetraethylammonium bromide: Contains a tetraethylammonium group.
Uniqueness
(5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)triethylammonium bromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triethylammonium group enhances its solubility and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
90094-33-0 |
|---|---|
Molekularformel |
C17H32BrN3S |
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
5-(4,6-dimethylpyrimidin-2-yl)sulfanylpentyl-triethylazanium;bromide |
InChI |
InChI=1S/C17H32N3S.BrH/c1-6-20(7-2,8-3)12-10-9-11-13-21-17-18-15(4)14-16(5)19-17;/h14H,6-13H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
VMEBDOSROCWIBH-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](CC)(CC)CCCCCSC1=NC(=CC(=N1)C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


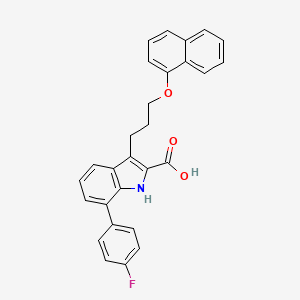
![methyl (3Z)-1-(2-chloroacetyl)-3-[methoxy(phenyl)methylidene]-2-oxoindole-6-carboxylate](/img/structure/B13094372.png)
![6-(4-(Cyclopropanecarbonyl)piperazin-1-yl)benzo[d]isothiazole-3-carboxylic acid](/img/structure/B13094379.png)
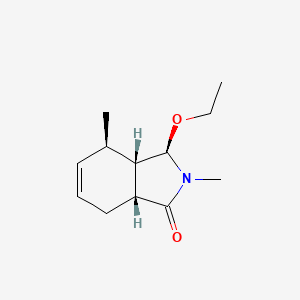

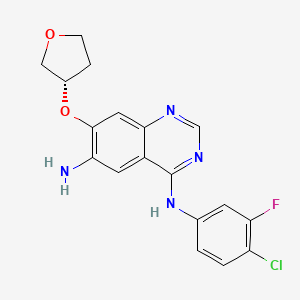
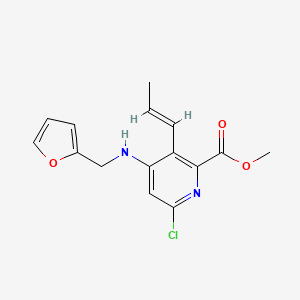
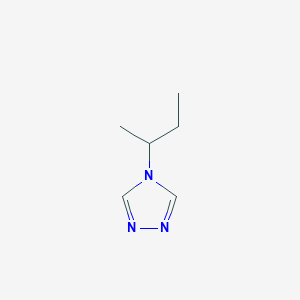
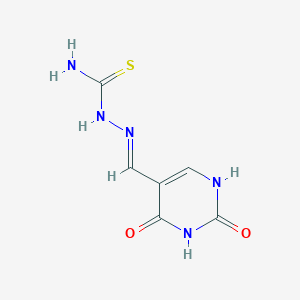
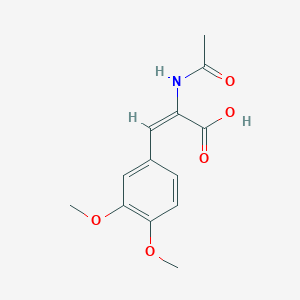
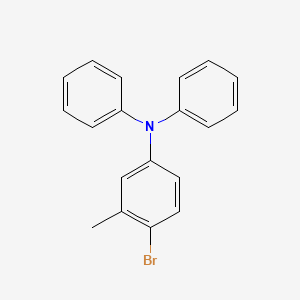
![(4AS,11BS)-11B-Benzyl-4A-methyl-3-oxo-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulen-9-YL trifluoromethanesulfonate](/img/structure/B13094425.png)
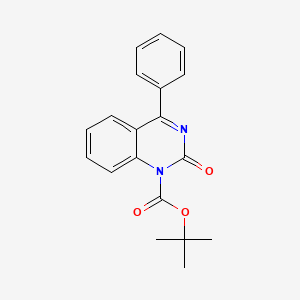
![4-[3-(2-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13094436.png)
